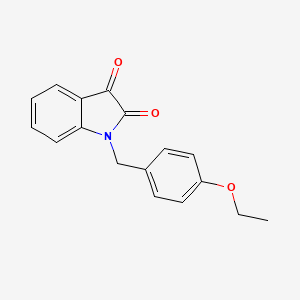

1-(4-ethoxybenzyl)-1H-indole-2,3-dione

Description

Contextualization of Indole-2,3-dione Derivatives in Synthetic Methodologies

Indole-2,3-dione and its derivatives are renowned for their utility as precursors in the construction of various heterocyclic compounds. researchgate.netresearchgate.net The isatin (B1672199) framework is a valuable starting material for synthesizing alkaloids and other biologically active molecules. researchgate.net The reactivity of the isatin core, particularly at the C3-carbonyl group, allows for a multitude of chemical transformations, including condensations, additions, and spiro-annulations. nih.gov These reactions have paved the way for the development of novel synthetic strategies in organic chemistry.

The Unique Role and Significance of N-Substituted Isatins

The substitution at the nitrogen atom of the isatin ring system plays a crucial role in modulating the molecule's electronic and steric properties. N-substitution can enhance the solubility of isatin derivatives in organic solvents and can influence their reactivity in subsequent chemical transformations. researchgate.net The benzyl (B1604629) group, and its substituted variants like the 4-ethoxybenzyl group, are often introduced to protect the indole (B1671886) nitrogen or to act as a handle for further functionalization. The nature of the substituent on the benzyl ring can be tailored to fine-tune the properties of the resulting N-substituted isatin.

A general and efficient method for the synthesis of N-substituted isatins involves the reaction of isatin with an appropriate benzyl halide in the presence of a base. For instance, the synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione is achieved by treating isatin with 4-fluorobenzyl bromide and sodium hydride in dimethylformamide (DMF). chemicalbook.com A similar strategy can be employed for the synthesis of 1-(4-ethoxybenzyl)-1H-indole-2,3-dione, as outlined in the plausible synthetic scheme below.

| Step | Reagents and Conditions | Product |

| 1 | Isatin, Sodium Hydride (NaH), dry Dimethylformamide (DMF), 0 °C | Sodium salt of isatin |

| 2 | 4-Ethoxybenzyl bromide, 0 °C to room temperature | This compound |

This synthetic approach offers a straightforward route to a variety of N-benzyl substituted isatins, allowing for systematic studies of their chemical and physical properties.

Overview of Current Research Trajectories for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for closely related N-substituted isatins provide a strong indication of its potential areas of investigation. The primary focus of research on N-substituted isatins lies in their application as key intermediates in the synthesis of novel heterocyclic compounds with potential biological activities.

The exploration of this compound in organic synthesis is likely to involve its use in multicomponent reactions to generate complex molecular scaffolds. The C3-carbonyl group is a prime site for reactions with various nucleophiles, leading to the formation of 3-substituted-3-hydroxyindolin-2-ones, which can be further elaborated. farmaceut.org Additionally, condensation reactions with active methylene (B1212753) compounds can yield a diverse range of products.

Given the broad spectrum of biological activities reported for other isatin derivatives, it is plausible that future research on this compound and its derivatives will explore their potential in medicinal chemistry. The isatin scaffold is a known pharmacophore, and modifications at the N1-position can significantly impact biological activity.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-ethoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-21-13-9-7-12(8-10-13)11-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHULFNLWGQRCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Ethoxybenzyl 1h Indole 2,3 Dione

Historical and Classical Synthetic Approaches to Isatin (B1672199) Scaffolds

The foundational methods for constructing the isatin (1H-indole-2,3-dione) core have been established for over a century and remain relevant in contemporary organic synthesis. nih.gov These classical routes, while effective, often necessitate harsh reaction conditions and can be limited in their substrate scope.

The Sandmeyer isatin synthesis , first described in 1919, is one of the oldest and most direct methods. researchgate.net It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride in the presence of an acid to form an isonitrosoacetanilide intermediate. researchgate.netsemanticscholar.org Subsequent intramolecular electrophilic cyclization, typically promoted by strong acids like concentrated sulfuric acid, yields the isatin. nih.govresearchgate.net This two-step process has been a cornerstone in isatin synthesis for decades.

Another prominent classical method is the Stolle synthesis , which offers an alternative route to both substituted and unsubstituted isatins. nih.govimist.ma This procedure involves the condensation of a primary or secondary arylamine with oxalyl chloride to generate a chlorooxalylanilide intermediate. nih.govrsc.org This intermediate then undergoes cyclization in the presence of a Lewis acid, such as aluminum trichloride, to afford the isatin. nih.govsemanticscholar.org The Stolle synthesis is particularly effective for preparing N-substituted isatins. semanticscholar.org

The Gassman isatin synthesis provides a different approach, proceeding through a 3-methylthio-2-oxindole intermediate which is then oxidized to the corresponding isatin. mdpi.com This method is known for its ability to produce substituted isatins in good yields. mdpi.comimist.ma Lastly, the Martinet isatin synthesis involves the reaction of an aromatic amine with an oxomalonate ester or its hydrate in the presence of an acid. mdpi.com This leads to a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative that is subsequently decarboxylated and oxidized to yield the isatin. mdpi.com

These classical methods, while foundational, often suffer from drawbacks such as the use of harsh reagents, low yields for certain substrates, and the generation of significant waste, prompting the development of more modern and efficient synthetic strategies. researchgate.net

Modern Catalyst-Mediated Strategies for N-Alkylation

The synthesis of 1-(4-ethoxybenzyl)-1H-indole-2,3-dione specifically involves the N-alkylation of the isatin core. Modern synthetic chemistry has seen a shift towards catalyst-mediated approaches to enhance efficiency, selectivity, and sustainability. These methods often offer milder reaction conditions, shorter reaction times, and higher yields compared to traditional techniques.

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the N-alkylation of isatins. This methodology facilitates the reaction between the isatin anion, typically generated with a solid base like potassium carbonate, and an alkyl halide in a biphasic system. A phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), transports the isatin anion from the solid or aqueous phase to the organic phase where the alkylation occurs. This technique has been successfully employed for the synthesis of various 1-alkyl-indoline-2,3-diones with long alkyl chains in good yields. nih.govresearchgate.net

Microwave-assisted synthesis represents a significant advancement in the N-alkylation of isatin. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. nih.govresearchgate.net The N-alkylation of isatin with various alkyl and benzyl (B1604629) halides has been efficiently carried out under microwave conditions using bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a minimal amount of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of isatin derivatives. Sonication can accelerate reaction rates and improve yields by enhancing mass transfer and activating the reacting species. ijcrt.org

More sophisticated catalytic systems are also being developed. For instance, metal-free catalyst systems , such as I2-DMSO, have been used for the synthesis of N-alkylated isatins from 2-amino acetophenones through C-H bond activation and subsequent internal cyclization. semanticscholar.org Furthermore, enantioselective N-alkylation of isatins has been achieved using organocatalysts, such as prolinol derivatives, which catalyze the reaction with enals to produce chiral N-alkylated isatins with excellent enantioselectivity. researchgate.net Transition-metal catalysis, for example using iron complexes, has also been explored for the N-alkylation of indolines, which can then be oxidized to the corresponding N-alkylated indoles.

Green Chemistry Principles in the Synthesis of the Compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for compounds like this compound.

A key aspect of green chemistry is the use of environmentally benign solvents . Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. The synthesis of some isatin derivatives has been successfully carried out in aqueous media, which can simplify work-up procedures and reduce the environmental impact of the synthesis.

The development of catalyst-free and metal-free reactions also aligns with green chemistry principles by avoiding the use of potentially toxic and expensive metal catalysts. The use of I2-DMSO as a catalyst for the synthesis of N-alkylated isatins is an example of a move towards more sustainable catalytic systems. semanticscholar.org Furthermore, multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and can reduce the number of synthetic steps, solvent usage, and waste generation.

The use of solid-supported reagents and catalysts , such as potassium fluoride on alumina (KF/Al2O3), can also contribute to a greener synthesis. These reagents can often be easily separated from the reaction mixture by filtration, simplifying purification and potentially allowing for catalyst recycling.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. The choice of base, solvent, temperature, and reaction time all play a significant role in the outcome of the N-alkylation of isatin.

In the context of microwave-assisted N-alkylation , a systematic study of various parameters has been shown to significantly enhance yields. The selection of the base is critical, with inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) generally providing the best results. nih.gov The choice of solvent is also important; polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are effective in promoting the reaction, with NMP being particularly useful for less reactive halides. nih.gov The microwave power and irradiation time must also be carefully controlled to ensure complete conversion without decomposition of the reactants or products. nih.gov

For conventional heating methods , the reaction temperature and duration are key parameters to optimize. For instance, in the N-alkylation of isatin using potassium carbonate in DMF, the reaction may require heating at a specific temperature for several hours to achieve a good yield. researchgate.net

In phase-transfer catalyzed reactions , the choice of the phase-transfer catalyst, the solvent system, and the stirring speed can all influence the reaction rate and yield. Tetra-n-butylammonium bromide (TBAB) is a commonly used and effective catalyst for the N-alkylation of isatin. nih.gov

The nature of the alkylating agent also affects the reaction conditions. More reactive alkyl halides, such as benzyl halides, will typically react faster and under milder conditions than less reactive ones. The optimization process often involves a careful balance of these parameters to achieve the desired outcome efficiently and selectively.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

Microwave-assisted synthesis consistently demonstrates superior efficiency compared to conventional heating methods for the N-alkylation of isatin. A direct comparison shows that microwave irradiation can reduce reaction times from hours to just a few minutes, while also increasing the product yield. nih.gov For example, the N-methylation of isatin using methyl iodide and potassium carbonate in DMF under microwave irradiation (3 minutes) gives a 95% yield, whereas the same reaction under conventional heating (1 hour at 70°C) yields 80%. researchgate.net

The following interactive data table provides a comparison of reaction times and yields for the N-alkylation of isatin with various alkyl halides under microwave irradiation versus conventional heating.

| Alkyl Halide | Base | Solvent | Microwave Conditions (Time/Power) | Microwave Yield (%) | Conventional Heating Conditions (Time/Temp) | Conventional Yield (%) |

| Methyl Iodide | K2CO3 | DMF | 3 min / 300 W | 95 | 1 h / 70°C | 80 |

| Ethyl Iodide | K2CO3 | DMF | 3 min / 300 W | 90 | 1.5 h / 70°C | 78 |

| Benzyl Chloride | K2CO3 | DMF | 5 min / 200 W | 96 | 1 h / 120°C | 82 |

| Ethyl Chloroacetate | K2CO3 | DMF | 3 min / 200 W | 76 | 2 h / 85°C | 68 |

Atom economy is a key metric for evaluating the efficiency of a chemical reaction from a green chemistry perspective. It measures the proportion of reactant atoms that are incorporated into the desired product. The theoretical atom economy for the N-alkylation of isatin with 4-ethoxybenzyl chloride to produce this compound can be calculated as follows:

Isatin (C8H5NO2): Molecular Weight ≈ 147.13 g/mol

4-Ethoxybenzyl chloride (C9H11ClO): Molecular Weight ≈ 170.64 g/mol

This compound (C17H15NO3): Molecular Weight ≈ 281.31 g/mol

By-product (HCl): Molecular Weight ≈ 36.46 g/mol (assuming a base is used to neutralize it, the salt would be the by-product)

The atom economy for the substitution reaction itself is: % Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100 % Atom Economy = (281.31 / (147.13 + 170.64)) * 100 ≈ 88.4%

While methods like phase-transfer catalysis also offer high yields, they may require the use of a catalyst and potentially longer reaction times compared to microwave-assisted synthesis. nih.gov The choice of the optimal synthetic route will therefore depend on a holistic assessment of factors including yield, reaction time, energy consumption, cost of reagents and catalysts, and the environmental impact of the entire process.

Elucidating the Chemical Reactivity Profile of 1 4 Ethoxybenzyl 1h Indole 2,3 Dione

Electrophilic and Nucleophilic Reactivity at the Indole-2,3-dione Ring System

The indole-2,3-dione moiety is inherently electrophilic, particularly at the carbon atoms of the two carbonyl groups. This electrophilicity is the basis for a wide array of chemical transformations. The reactivity of these carbonyls is differentiated, with the C-3 ketone being significantly more reactive than the C-2 amide carbonyl.

The C-2 carbonyl group of 1-(4-ethoxybenzyl)-1H-indole-2,3-dione possesses the characteristics of an amide. Consequently, its reactivity is considerably lower than that of the C-3 ketone. Nucleophilic attack at this position is less favorable due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its electrophilicity. However, under specific conditions, reactions at the C-2 position can be induced. For instance, strong reducing agents can reduce the C-2 carbonyl, and certain ring-opening and ring-expansion reactions can involve this position, often under harsh reaction conditions. The C-2 amide bond can also be cleaved, leading to ring-opened products like isatoic anhydride (B1165640) derivatives through oxidation.

The C-3 carbonyl group is the most reactive electrophilic site in the this compound molecule. Its ketonic nature makes it highly susceptible to nucleophilic addition reactions. This high reactivity is exploited in a vast number of synthetic transformations to generate structurally diverse molecules, particularly spirooxindoles, which are of significant interest in medicinal chemistry.

Common reactions occurring at the C-3 carbonyl include:

Aldol (B89426) Condensation: Reaction with active methylene (B1212753) compounds leads to the formation of 3-substituted-2-oxindoles.

Wittig Reaction: Olefination of the C-3 carbonyl provides a route to 3-methyleneoxindoles.

Grignard and Organolithium Reactions: Addition of organometallic reagents yields tertiary alcohols at the C-3 position.

Morita–Baylis–Hillman (MBH) Reaction: N-substituted isatins readily react with activated alkenes in the presence of a catalyst to form 3-hydroxy-3-(substituted)oxindole derivatives. The resulting MBH adducts are versatile intermediates for further synthesis.

Hydrazone Formation: Condensation with hydrazines and substituted hydrazines affords the corresponding 3-hydrazono-oxindoles, which are important precursors for other heterocyclic systems.

The electrophilic character of the C-3 carbon is a cornerstone of the synthetic utility of isatin (B1672199) derivatives.

The nitrogen atom in this compound is part of an amide linkage and is substituted with a 4-ethoxybenzyl group. While direct reactions at the nitrogen are less common due to the existing substitution, the N-substituent itself can be a point of chemical modification. The N-benzyl bond can, under certain reductive or oxidative conditions, be cleaved to yield the N-unsubstituted isatin. This N-debenzylation can be a strategic step in a synthetic sequence. The synthesis of N-alkylated isatins, such as the title compound, is typically achieved through nucleophilic substitution, reacting the isatin anion with an appropriate alkyl or benzyl (B1604629) halide.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a key consideration in the reactions of this compound, primarily concerning the differentiation between the C-2 and C-3 carbonyl groups. As established, the vast majority of nucleophilic additions and condensations occur selectively at the C-3 position.

In reactions involving multiple components, such as annulations or cycloadditions, regioselectivity can be influenced by the nature of the reactants, catalysts, and reaction conditions. For instance, in 1,3-dipolar cycloadditions, the orientation of the dipole relative to the isatin core is a critical factor determining the structure of the final product. Similarly, in annulation reactions, the mode of ring closure can be directed by substituents on either the isatin or the reaction partner. The steric bulk of the N-(4-ethoxybenzyl) group can also play a role in directing the approach of reagents, thereby influencing both regioselectivity and stereoselectivity.

Stereoselectivity is particularly important in reactions that create new chiral centers, a common outcome in transformations at the C-3 position, which is prochiral. The synthesis of spirooxindoles, for example, often generates a stereocenter at the C-3 position. Asymmetric catalysis is frequently employed to control the stereochemical outcome, leading to enantiomerically enriched products.

Cycloaddition Reactions and Their Synthetic Utility

This compound is a valuable substrate for various cycloaddition reactions, which provide efficient pathways to complex heterocyclic systems. The C=C bond of an intermediate derived from the isatin, or the C=O bond itself, can act as a dipolarophile or dienophile.

A prominent example is the 1,3-dipolar cycloaddition reaction. Azomethine ylides, generated in situ from the condensation of isatin derivatives with α-amino acids, react with various dipolarophiles to construct spiro-pyrrolidinyl-oxindole frameworks. This multicomponent reaction is a powerful tool for generating

Strategies for Structural Derivatization and Scaffold Modification

The strategic derivatization of this compound allows for the exploration of its chemical space and the generation of novel molecular architectures. Key reactive sites for modification include the C3-carbonyl group, the enolizable C3-position, and the aromatic ring of the indole (B1671886) nucleus.

Reactions at the C3-Carbonyl Group:

The C3-carbonyl group is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles. A prominent example is the Knoevenagel condensation, which involves the reaction with active methylene compounds. This reaction typically proceeds by a base-catalyzed mechanism, leading to the formation of a new carbon-carbon double bond at the C3-position.

Another important class of reactions at the C3-position is the formation of Schiff bases through condensation with primary amines. This reaction provides a straightforward method for introducing diverse functionalities to the isatin scaffold.

Synthesis of Spirocyclic Derivatives:

The isatin scaffold is a valuable precursor for the synthesis of spirooxindoles, a class of compounds with significant structural complexity. Multi-component reactions are particularly effective for constructing these spirocyclic systems. For instance, the three-component reaction of an isatin derivative, an active methylene compound, and a 1,3-dicarbonyl compound can lead to the formation of spiro[indoline-3,4'-pyran] derivatives.

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent another powerful strategy for the synthesis of spirooxindoles. The reaction of an azomethine ylide, generated in situ from an isatin and an amino acid, with a suitable dipolarophile can yield complex spiro-pyrrolidinyl-oxindoles.

While specific experimental data for the derivatization of this compound is not extensively detailed in the public domain, the general reactivity of the isatin core provides a predictive framework for its chemical behavior. The following tables outline plausible derivatization strategies based on established isatin chemistry.

Table 1: Potential Knoevenagel Condensation Products of this compound

| Active Methylene Compound | Reagents and Conditions | Expected Product Structure |

| Malononitrile | Piperidine, Ethanol, Reflux | 3-(dicyanomethylene)-1-(4-ethoxybenzyl)indolin-2-one |

| Ethyl cyanoacetate | Piperidine, Ethanol, Reflux | Ethyl 2-cyano-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)acetate |

| Barbituric acid | Acetic acid, Reflux | 1-(4-ethoxybenzyl)-5'-(1H,3H,5H)-pyrimidinetrione-spiro[indole-3,5'-pyrimidine]-2,4',6'-trione |

Table 2: Potential Schiff Base Derivatives from this compound

| Primary Amine | Reagents and Conditions | Expected Product Structure |

| Aniline | Acetic acid, Ethanol, Reflux | 1-(4-ethoxybenzyl)-3-(phenylimino)indolin-2-one |

| Hydrazine hydrate | Ethanol, Reflux | 1-(4-ethoxybenzyl)indoline-2,3-dione-3-hydrazone |

| Thiosemicarbazide | Acetic acid, Ethanol, Reflux | 2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide |

Table 3: Plausible Spirocyclic Derivatives from this compound

| Reaction Type | Reactants | Expected Product Class |

| Three-component reaction | Malononitrile, Dimedone | Spiro[indoline-3,4'-pyran] |

| 1,3-Dipolar cycloaddition | Sarcosine (B1681465), (E)-Chalcone | Spiro[indoline-3,2'-pyrrolidine] |

| Three-component reaction | 3-methyl-1-phenyl-1H-pyrazol-5-amine, Meldrum's acid | Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] |

Mechanistic Investigations of Chemical Transformations Involving 1 4 Ethoxybenzyl 1h Indole 2,3 Dione

Delving into Reaction Pathways and Intermediates

The chemical behavior of 1-(4-ethoxybenzyl)-1H-indole-2,3-dione is largely dictated by the electrophilic nature of the C3-carbonyl group and the reactivity of the enolizable C2-carbonyl. Transformations involving this compound often proceed through distinct pathways involving key reactive intermediates.

One of the most common reactions is the formation of Schiff bases (imines) at the C3 position. The generally accepted mechanism for this transformation begins with the nucleophilic attack of a primary amine on the highly electrophilic C3-carbonyl carbon of the isatin (B1672199) core. sysrevpharm.org This initial step leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or amino alcohol. This intermediate is typically unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water), which is subsequently eliminated to form a resonance-stabilized iminium cation. sysrevpharm.org Final deprotonation yields the stable imine, or Schiff base, product.

The N-alkylation of isatin to form compounds like this compound itself follows a standard SN2 pathway. The reaction involves the deprotonation of the acidic N-H proton of the isatin ring by a base, such as potassium carbonate, to generate a highly conjugated isatin anion. sysrevpharm.orgmdpi.com This nucleophilic anion then attacks the electrophilic carbon of an alkyl halide (e.g., 4-ethoxybenzyl chloride), displacing the halide and forming the N-C bond. sysrevpharm.org

Analysis of Transition States and Energy Barriers

Understanding the transition states and associated energy barriers is crucial for predicting reaction feasibility, rates, and selectivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these aspects of reaction mechanisms involving complex molecules like isatin derivatives. researchgate.net

For instance, in the [3+2] cycloaddition reaction involving the azomethine ylide intermediate derived from an N-substituted isatin, DFT calculations can be employed to model the transition state. These calculations help to determine the geometry of the approaching reactants, the extent of bond formation and breaking, and the activation energy (ΔG‡) of the reaction. The calculations can predict whether the reaction proceeds through a concerted or stepwise mechanism and can explain the observed stereoselectivity by comparing the energy barriers of different possible transition states leading to various stereoisomers.

Below is a representative data table illustrating the type of information that can be obtained from DFT calculations for a hypothetical reaction step.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Mechanism Type |

|---|---|---|---|

| Azomethine Ylide Formation | TS1 | 15.2 | Condensation/Tautomerization |

| [3+2] Cycloaddition (Exo approach) | TS2-exo | 22.5 | Concerted |

| [3+2] Cycloaddition (Endo approach) | TS2-endo | 20.1 | Concerted |

This table presents hypothetical DFT-calculated activation energies for key steps in a 1,3-dipolar cycloaddition reaction involving an N-substituted isatin, illustrating how computational analysis can predict the favored reaction pathway (endo approach in this case).

Kinetic Studies and Rate Determinations

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order, rate constants, and the formulation of a rate law that is consistent with a proposed mechanism. Such studies for reactions involving this compound can be performed by monitoring the change in concentration of reactants or products over time, typically using spectroscopic methods like UV-Vis or NMR spectroscopy.

Rate = k [Isatin Anion] [4-ethoxybenzyl halide]

where k is the second-order rate constant. By conducting the reaction at different temperatures, the activation energy can be determined experimentally using the Arrhenius equation.

Similarly, the kinetics of Schiff base formation can be investigated. The rate of this reaction is often pH-dependent, as it is typically acid-catalyzed. A detailed kinetic analysis could reveal the rate-determining step, which can be either the initial nucleophilic attack of the amine or the subsequent dehydration of the carbinolamine intermediate, depending on the reaction conditions and the specific reactants involved.

| Reactant Concentration [A] (mol/L) | Reactant Concentration [B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 0.10 | 0.10 | 1.5 x 10-4 |

| 0.20 | 0.10 | 3.0 x 10-4 |

| 0.10 | 0.20 | 3.0 x 10-4 |

Isotopic Labeling Experiments to Probe Mechanisms

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracking the position of atoms throughout a chemical transformation. wikipedia.orgnumberanalytics.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., ²H (D), ¹³C, ¹⁵N, or ¹⁸O), its fate in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. ias.ac.in

Although specific isotopic labeling studies on this compound are not documented, we can hypothesize how such experiments could be designed to clarify its reaction mechanisms.

Probing Schiff Base Formation: To confirm that the oxygen atom lost during the dehydration step of imine formation comes from the isatin C3-carbonyl, the reaction could be carried out with ¹⁸O-labeled this compound. If the resulting water molecule contains the ¹⁸O label and the imine product does not, it would provide direct evidence for the proposed mechanism.

Investigating Cycloaddition Pathways: In the 1,3-dipolar cycloaddition reaction, if there is ambiguity about the origin of a nitrogen atom in the final spirocyclic product, a ¹⁵N-labeled amino acid could be used. Detecting the position of the ¹⁵N atom in the product would unambiguously trace the pathway of the nitrogen from the amino acid into the newly formed heterocyclic ring.

Studying Rearrangements: If a reaction were to involve a potential rearrangement, such as a hydride or alkyl shift, labeling the migrating group with deuterium (B1214612) or ¹³C would be essential. The location of the isotopic label in the final product would either confirm or rule out the proposed rearrangement pathway. ias.ac.in

These experiments provide unequivocal evidence that is often difficult to obtain through kinetic or computational studies alone.

Computational Chemistry Approaches for Understanding 1 4 Ethoxybenzyl 1h Indole 2,3 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. researchgate.netresearchgate.net For 1-(4-ethoxybenzyl)-1H-indole-2,3-dione, these calculations provide a detailed picture of its molecular orbitals and charge distribution, which are fundamental to understanding its chemical behavior.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical parameters. iucr.orgnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. iucr.org

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates the resistance to change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons. iucr.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. researchgate.netdergipark.org.tr These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygens, indicating their susceptibility to electrophilic attack, and positive potential in other regions, highlighting sites for nucleophilic attack.

| Parameter | Calculated Value (Illustrative) |

|---|---|

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -2.10 |

| Energy Gap (ΔE) (eV) | 4.15 |

| Electronegativity (χ) (eV) | 4.175 |

| Chemical Hardness (η) (eV) | 2.075 |

| Global Electrophilicity Index (ω) (eV) | 4.19 |

Theoretical Prediction of Reaction Energetics and Pathways

Computational chemistry allows for the exploration of potential reaction pathways and the calculation of their associated energy barriers. This is particularly useful for understanding the mechanisms of reactions involving this compound. For example, the reaction of the C3-carbonyl group, a common reaction site in isatins, can be modeled to predict the most favorable reaction mechanism. mdpi.com

By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This information is crucial for predicting reaction rates and understanding the factors that control the regioselectivity and stereoselectivity of chemical transformations. For instance, in reactions such as aldol (B89426) condensations or the formation of Schiff bases, theoretical calculations can help to rationalize the observed product distributions.

Computational studies on related N-substituted isatins have shown that the nature of the substituent at the N1 position can influence the reactivity of the carbonyl groups. researchgate.net In the case of this compound, the electron-donating nature of the ethoxybenzyl group may modulate the electrophilicity of the C2 and C3 carbonyl carbons.

| Reaction Type | Calculated Activation Energy (kcal/mol) (Illustrative) | Reaction Enthalpy (kcal/mol) (Illustrative) |

|---|---|---|

| Nucleophilic addition to C3 | 15.2 | -8.5 |

| Aldol condensation at C3 | 22.7 | -5.1 |

| [3+2] Cycloaddition | 28.4 | -12.3 |

Conformational Analysis and Molecular Interactions

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in biological contexts. Conformational analysis of this compound can identify the most stable conformations and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the bond connecting the benzyl (B1604629) group to the indole (B1671886) nitrogen, and calculating the energy of each resulting conformer.

Furthermore, computational methods can be used to study the non-covalent interactions between this compound and other chemical species, such as solvent molecules or biological macromolecules. nih.gov Techniques like molecular docking can predict how the molecule might bind to a protein's active site, providing insights into its potential biological activity. These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex.

| Dihedral Angle (Isatin-Benzyl) | Relative Energy (kcal/mol) (Illustrative) | Population (%) |

|---|---|---|

| 75° | 0.00 | 65 |

| 180° | 1.50 | 25 |

| 0° | 3.20 | 10 |

Advanced Computational Methods for Complex Reaction Systems

For more complex reaction systems involving this compound, more advanced computational methods may be employed. For instance, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule in solution or within a biological environment. nih.gov MD simulations provide a time-resolved view of the molecular motions and interactions, offering a more realistic picture than static quantum chemical calculations.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are another powerful tool for studying reactions in large systems, such as enzymes. In a QM/MM approach, the reactive center of the system (e.g., the isatin (B1672199) core and its immediate reactants) is treated with a high-level quantum mechanical method, while the rest of the system (e.g., the protein and solvent) is described using a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of reactions within a complex environment.

These advanced methods can be particularly useful for investigating the mechanism of action of isatin derivatives that act as enzyme inhibitors, providing detailed insights into the binding modes and the interactions that govern their inhibitory activity.

The Role of 1 4 Ethoxybenzyl 1h Indole 2,3 Dione As a Versatile Building Block in Organic Synthesis

Applications in the Construction of Diverse Heterocyclic Scaffolds

The isatin (B1672199) scaffold is a cornerstone in heterocyclic synthesis due to the reactivity of its C3-carbonyl group. 1-(4-ethoxybenzyl)-1H-indole-2,3-dione is an ideal precursor for a variety of condensation and cycloaddition reactions to build fused and spirocyclic heterocyclic systems.

Spirooxindoles: One of the most prominent applications of N-substituted isatins is in the synthesis of spirooxindoles, a class of compounds with significant biological activities. wikipedia.org The C3-keto group of this compound can readily participate in [3+2] cycloaddition reactions with azomethine ylides, which are typically generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) and a second aldehyde or ketone. This reaction would stereoselectively yield complex dispirooxindoles or spiropyrrolidinyl oxindoles, where the 4-ethoxybenzyl group would be retained on the oxindole (B195798) nitrogen.

Pyrazolo[3,4-b]pyridines: Condensation reactions of N-substituted isatins with amino-functionalized heterocycles provide a direct route to fused ring systems. For instance, the reaction of this compound with 3-amino-1H-pyrazol-5(4H)-one would be expected to proceed via initial condensation at the C3-carbonyl, followed by cyclization and dehydration. This sequence would lead to the formation of pyrazolo[3,4-b]pyridine-fused oxindoles, a scaffold of interest in medicinal chemistry. icm.edu.plmasterorganicchemistry.com

The table below illustrates potential heterocyclic scaffolds that could be synthesized from this compound based on known isatin chemistry.

| Reactant(s) | Resulting Heterocyclic Scaffold | Reaction Type |

| α-Amino acid (e.g., Sarcosine) + Dipolarophile | Spiropyrrolidinyl-oxindole | [3+2] Cycloaddition |

| 3-Amino-1H-pyrazol-5(4H)-one | Pyrazolo[3,4-b]pyridine-fused oxindole | Condensation/Cyclization |

| o-Phenylenediamine | Indolo[2,3-b]quinoxaline | Condensation/Cyclization |

| Active methylene (B1212753) compounds (e.g., malononitrile) | Knoevenagel adducts (precursors to other heterocycles) | Knoevenagel Condensation |

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot. wikipedia.org Isatin derivatives are excellent substrates for various MCRs.

Ugi and Passerini Reactions: The C3-carbonyl of this compound can act as the carbonyl component in isocyanide-based MCRs like the Ugi and Passerini reactions. organic-chemistry.orgrsc.org

In a Passerini three-component reaction , this compound would react with an isocyanide and a carboxylic acid to yield an α-acyloxy carboxamide derivative of 2-oxindole.

In a Ugi four-component reaction , the isatin derivative, an amine, a carboxylic acid, and an isocyanide would combine to form a complex bis-amide adduct attached at the C3 position of the oxindole core. organic-chemistry.org

These reactions are highly valuable for generating libraries of structurally diverse molecules for drug discovery, and the presence of the 4-ethoxybenzyl group can be used to modulate the physicochemical properties of the final products.

The table below outlines the expected participation of this compound in prominent MCRs.

| MCR Name | Components | Expected Product Class |

| Passerini Reaction | This compound , Isocyanide, Carboxylic Acid | α-Acyloxy-N-alkyl-2-oxindole-3-carboxamide |

| Ugi Reaction | This compound , Amine, Carboxylic Acid, Isocyanide | 3-(Acylamino)-N,N'-disubstituted-2-oxindole-3-carboxamide |

| Pfitzinger Reaction | This compound , Carbonyl compound with α-methylene group, Base | Substituted quinoline-4-carboxylic acid |

Precursor in the Total Synthesis of Complex Molecular Architectures

The isatin core is embedded within numerous natural product alkaloids, and N-substituted isatins serve as key intermediates in their total synthesis. wikipedia.org While no total syntheses explicitly using this compound have been reported, its structural features make it a suitable precursor for analogous synthetic strategies. The 4-ethoxybenzyl group can serve as a stable protecting group for the isatin nitrogen throughout a multi-step synthesis, which can be potentially removed under specific conditions if the natural product target has a free N-H indole (B1671886).

For example, many spirooxindole alkaloids, such as horsfiline (B180918) and elacomine, are synthesized from isatin precursors. A synthetic route targeting an analog of these natural products could certainly employ this compound to improve solubility or modify the biological profile of the final molecule. The synthesis would typically involve a key step of constructing the spirocyclic system via reactions like cycloadditions or Michael additions, followed by further functional group manipulations.

Design and Synthesis of Chemically Modified Isatin Derivatives

The reactivity of the isatin core allows for the straightforward design and synthesis of a vast library of chemically modified derivatives from a single precursor like this compound.

Reactions at the C3-Carbonyl: The C3-ketone is the most reactive site for nucleophilic addition and condensation reactions.

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst yields 3-ylidene-2-oxindole derivatives. wikipedia.orgacgpubs.org These products are valuable Michael acceptors for further synthetic transformations.

Wittig Reaction: Treatment with phosphoranes (Wittig reagents) can convert the C3-carbonyl into an exocyclic double bond, providing access to a different class of 3-alkylidene-2-oxindoles. organic-chemistry.org

Aldol (B89426) Addition: Base- or acid-catalyzed aldol addition of ketones or other enolizable carbonyls to the C3-ketone produces 3-substituted-3-hydroxy-2-oxindoles, which are versatile intermediates themselves. nih.gov

Reduction: Selective reduction of the C3-ketone, leaving the C2-amide intact, can be achieved using reducing agents like sodium borohydride (B1222165) to yield 3-hydroxy-2-oxindoles. Further reduction can lead to 2-oxindoles or indoles, depending on the reaction conditions.

The following table summarizes common chemical modifications applicable to this compound.

| Reagent/Reaction Type | Product Class |

| Active Methylene Compound (e.g., Malononitrile) | 3-Ylidene-2-oxindole |

| Phosphonium Ylide (Wittig Reagent) | 3-Alkylidene-2-oxindole |

| Ketone/Aldehyde (Aldol Reaction) | 3-Substituted-3-hydroxy-2-oxindole |

| Sodium Borohydride (NaBH4) | 1-(4-ethoxybenzyl)-3-hydroxyindolin-2-one |

Perspectives and Future Directions in the Research of 1 4 Ethoxybenzyl 1h Indole 2,3 Dione

Emerging Synthetic Methodologies and Sustainable Chemistry

The synthesis of N-substituted isatins, including 1-(4-ethoxybenzyl)-1H-indole-2,3-dione, has traditionally relied on the N-alkylation of the isatin (B1672199) core. nih.govirapa.org This typically involves the reaction of isatin with an appropriate alkylating agent, such as 4-ethoxybenzyl halide, in the presence of a base. scispace.com While effective, conventional methods often involve harsh reaction conditions and the use of hazardous solvents.

Recent advancements in organic synthesis are paving the way for greener and more sustainable approaches. tandfonline.com Microwave-assisted organic synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for the N-alkylation of isatin. nih.govresearchgate.net The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid alternative to conventional heating. researchgate.net

Furthermore, the principles of green chemistry are increasingly being applied to indole (B1671886) synthesis. acs.orgrug.nl This includes the use of environmentally benign solvents like water, solid acid catalysts, and solvent-free reaction conditions. beilstein-journals.orgtandfonline.com For the synthesis of this compound, exploring these green methodologies could lead to more sustainable and economically viable production processes. One such approach could involve a mechanochemical protocol, which utilizes ball milling to conduct reactions in the absence of a solvent, thereby reducing waste and energy consumption. rsc.org

Below is a comparative table of conventional and emerging synthetic methods applicable to the synthesis of this compound.

| Method | Catalyst/Reagent | Solvent | Conditions | Advantages | Disadvantages |

| Conventional N-alkylation | K₂CO₃, NaH | DMF, DMSO | Conventional Heating | Well-established | Long reaction times, harsh conditions, hazardous solvents |

| Microwave-Assisted Synthesis | K₂CO₃, Cs₂CO₃ | DMF, NMP (drops) | Microwave Irradiation | Rapid, high yields | Requires specialized equipment |

| Solid Acid Catalysis | K-10 Montmorillonite | Solvent-free | Heating | Environmentally benign, reusable catalyst | May require higher temperatures |

| Mechanochemistry | Oxalic acid, Dimethylurea | Solvent-free | Ball milling | Eco-friendly, versatile | Scale-up can be challenging |

Unexplored Reactivity Patterns and Chemical Transformations

The isatin scaffold is known for its rich and diverse reactivity, primarily centered around the C3-carbonyl group. nih.gov This carbonyl group is highly electrophilic and susceptible to a variety of nucleophilic additions, condensations, and rearrangements. While the general reactivity of N-substituted isatins is understood, the specific influence of the 4-ethoxybenzyl group on the reactivity of this compound remains largely unexplored.

Future research could focus on several key areas:

Condensation Reactions: The C3-carbonyl group readily undergoes condensation with a wide range of active methylene (B1212753) compounds and amines to form Schiff bases and other derivatives. Investigating these reactions with this compound could lead to the synthesis of novel heterocyclic systems with potential biological activities.

Aldol (B89426) and Related Reactions: The isatin C3-carbonyl can participate in aldol-type reactions, providing access to 3-substituted-3-hydroxy-2-oxindoles. irapa.org The stereoselectivity of these reactions with the N-(4-ethoxybenzyl) substituent could be a fruitful area of investigation.

Ring-Opening and Rearrangement Reactions: Under certain conditions, the isatin ring can undergo ring-opening or rearrangement to form other heterocyclic structures, such as quinolines. The electronic nature of the 4-ethoxybenzyl group may influence the propensity and outcome of these transformations.

The following table outlines potential, yet unexplored, chemical transformations for this compound.

| Reaction Type | Potential Reagents | Expected Product Class | Potential Research Focus |

| Schiff Base Formation | Substituted anilines, sulfonamides | 3-Imino-1-(4-ethoxybenzyl)indolin-2-ones | Synthesis of novel antimicrobial or anticancer agents. |

| Wittig Reaction | Phosphonium ylides | 3-Alkylidene-1-(4-ethoxybenzyl)indolin-2-ones | Access to exocyclic double bond systems for further functionalization. |

| Grignard Addition | Alkyl/aryl magnesium halides | 3-Alkyl/aryl-3-hydroxy-1-(4-ethoxybenzyl)indolin-2-ones | Creation of chiral centers and synthesis of complex 3D structures. |

| Pfitzinger Reaction | Carbonyl compounds with α-methylene groups | Substituted quinoline-4-carboxylic acids | Exploration of alternative heterocyclic scaffolds. |

Integration of Advanced Analytical and Computational Techniques

A thorough understanding of the structure, reactivity, and properties of this compound necessitates the integration of advanced analytical and computational methods.

Advanced Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous structure elucidation and conformational analysis of the compound and its derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of N-benzyl substituted isatins, providing insights into their structure. scispace.com

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity indices of this compound. This can help in understanding its chemical behavior and predicting the outcomes of unexplored reactions.

Molecular Docking: If the compound is investigated for potential biological activity, molecular docking studies can predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological target, over time. researchgate.net

Challenges and Opportunities in Isatin-Based Chemical Research

The field of isatin chemistry, while mature, continues to present both challenges and exciting opportunities. researchgate.net

Challenges:

Selectivity: The isatin molecule possesses multiple reactive sites (N-H, C2-carbonyl, C3-carbonyl, and the aromatic ring). Achieving selective functionalization at a specific position without the need for protecting groups can be a significant synthetic challenge. acs.orgacs.org

Stereocontrol: Many reactions at the C3 position of isatin generate a new stereocenter. The development of efficient and highly stereoselective methods remains a key challenge.

"Greenness" of Syntheses: While progress has been made, many existing synthetic protocols for isatin derivatives still rely on non-ideal solvents and reagents. A continual push towards more sustainable methods is necessary. rsc.org

Opportunities:

Multicomponent Reactions (MCRs): MCRs involving isatins are a powerful tool for rapidly building molecular complexity from simple starting materials in a single step, which is highly desirable in drug discovery. tandfonline.com

Hybrid Molecules: The isatin scaffold can be combined with other pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. researchgate.net

Novel Applications: Beyond their well-established roles in medicinal chemistry, isatin derivatives are being explored for applications in materials science, as fluorescent probes, and in the dye industry. nih.gov

Q & A

Q. What are the optimized synthetic routes for 1-(4-ethoxybenzyl)-1H-indole-2,3-dione, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves alkylation of indole-2,3-dione with 4-ethoxybenzyl halides. A common protocol uses a polar aprotic solvent (e.g., DMF or PEG-400) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. For example, reacting 3-(2-aminoethyl)-4-methoxy-1H-indole with CuI in PEG-400/DMF under reflux can yield structurally similar indole derivatives, though yields may vary (32% in one case) . Optimization strategies include:

- Solvent selection : PEG-400 enhances solubility and reduces side reactions.

- Catalysis : Transition metals (e.g., CuI) can accelerate coupling reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key for verifying substitution patterns. For instance, the 4-ethoxybenzyl group shows characteristic aromatic proton splitting (δ 6.8–7.4 ppm) and a triplet for the ethoxy –CH₂– group (δ 1.3–1.5 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 349.1659 for analogs) .

- TLC/HPLC : Monitors reaction progress and purity (e.g., Rf = 0.42 in ethyl acetate/hexane) .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and OLEX2 (for structure solution) provides precise bond lengths, angles, and stereochemistry. For example, SHELXL refines twinned or high-resolution data, while OLEX2 integrates visualization and analysis . Key parameters:

- R-factor : Aim for < 0.05 for high confidence.

- Thermal displacement parameters : Identify disordered regions .

Advanced Research Questions

Q. How do substituents (e.g., halogens, alkoxy groups) influence biological activity in indole-2,3-dione derivatives?

Substituents modulate electronic and steric properties, affecting target binding. For example:

| Substituent | Biological Activity | Notes |

|---|---|---|

| Br (at ethyl) | High anticancer potency | Enhanced electrophilicity improves DNA interaction |

| Cl (at benzyl) | Apoptosis induction | Activates caspases via cytochrome c release |

| OCH₃ (at aryl) | Reduced cytotoxicity | Electron-donating groups decrease reactivity |

Q. What mechanistic insights explain the apoptosis-inducing properties of this compound?

this compound analogs trigger caspase-3/7 activation via mitochondrial pathways. Key steps:

Caspase binding : The indole core interacts with the catalytic site of caspases.

Cytochrome c release : Disrupts mitochondrial membrane potential.

DNA fragmentation : Confirmed via TUNEL assays .

Methodological tip: Use flow cytometry to quantify apoptosis (Annexin V/PI staining) .

Q. How can computational modeling (e.g., DFT, molecular docking) guide structural optimization?

- Docking studies : Predict binding affinities to targets like caspase-3 (PDB ID: 1CP3). Software: AutoDock Vina.

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic properties (HOMO-LUMO gaps correlate with reactivity) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How should researchers address contradictions in biological activity data across analogs?

Discrepancies often arise from assay conditions or substituent positioning. For example:

- Inconsistent IC₅₀ values : Normalize data using positive controls (e.g., staurosporine for apoptosis).

- Steric effects : A bulkier 4-ethoxy group may hinder binding compared to 4-fluoro .

Resolution strategy: Perform dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.